6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid
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Overview
Description
6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. The final step involves the acylation of hexanoic acid with the thiazole derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the thiazole synthesis and large-scale acylation processes. The choice of solvents, catalysts, and purification methods would be critical to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the hexanoic acid moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties, such as antimicrobial or anticancer activity, are of interest for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the chlorophenyl group can engage in hydrophobic interactions. The hexanoic acid moiety may facilitate binding to proteins or other macromolecules.
Comparison with Similar Compounds
Similar Compounds
6-aminohexanoic acid: A simpler analog that lacks the thiazole and chlorophenyl groups.
2-(2-Chlorophenyl)thiazole: Contains the thiazole and chlorophenyl groups but lacks the hexanoic acid moiety.
Thiamine (Vitamin B1): Contains a thiazole ring and is involved in various biological processes.
Uniqueness
6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is unique due to its combination of a thiazole ring, chlorophenyl group, and hexanoic acid moiety
Properties
Molecular Formula |
C17H19ClN2O3S |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
6-[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H19ClN2O3S/c18-14-7-4-3-6-13(14)17-20-12(11-24-17)10-15(21)19-9-5-1-2-8-16(22)23/h3-4,6-7,11H,1-2,5,8-10H2,(H,19,21)(H,22,23) |
InChI Key |
GHDIAOSFEXHBTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCCCCCC(=O)O)Cl |
Origin of Product |
United States |
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